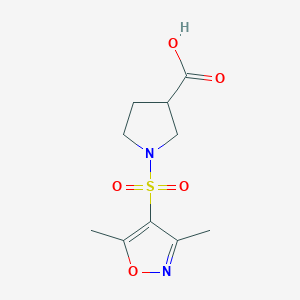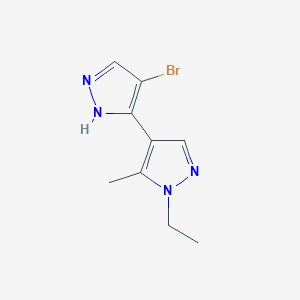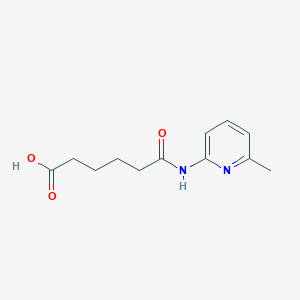
5-(Tert-butylamino)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tert-butylamino)pyridine-2-carbonitrile is a chemical compound with the molecular formula C10H13N3 . It has a molecular weight of 175.23 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.23 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Applications
Research on compounds related to "5-(Tert-butylamino)pyridine-2-carbonitrile" often focuses on their synthesis and potential applications in developing new chemical entities or materials. For instance, the synthesis of fluorinated pyrrolo[2,3-b]pyridine nucleosides aims to explore novel inhibitors for enzymes like adenosine deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH), indicating their potential in medicinal chemistry (Iaroshenko et al., 2009). Furthermore, studies on the reactivity of oximino carbonates and carbamates derived from 2-pyridylacetic acid esters highlight the utility of these compounds in synthesizing pyridine-2-carbonitrile under various conditions, showcasing their versatility in organic synthesis (Kim et al., 2001).
Photophysical Properties and Sensing Applications
The photophysical properties of certain derivatives, such as Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one complexes, have been investigated for their potential as chromogenic and luminescent sensors for acids. These studies reveal how the protonation and deprotonation of the carbonyl oxygen on the ligand affect the complexes' electronic absorption, emission, and transient absorption spectra, suggesting applications in sensing and detection technologies (Zhang et al., 2009).
Material Science and Catalysis
In material science, nitrogen-doped carbon nanoflakes synthesized through the pyrolysis of nitrogen-containing organic compounds, including pyridine, have shown importance for electrochemical applications. These materials, characterized by their defective graphene layers and specific surface areas, demonstrate the potential for energy storage and conversion applications (Savilov et al., 2015).
Biomedical Research
On the biomedical front, multi-component synthesis of 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles from various precursors has been explored for their potential interactions with biological targets, such as the mitogen-activated protein kinase (MK). These studies underscore the compounds' relevance in drug discovery and development, particularly in designing novel therapeutic agents (Vereshchagin et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(tert-butylamino)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVWUMZERAQKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CN=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-allyl-N-(2,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2877432.png)
![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2877433.png)


![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)


![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/no-structure.png)


![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)
